molecular formula C22H19FN4O3 B2886330 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1112418-60-6

2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2886330
CAS No.: 1112418-60-6
M. Wt: 406.417
InChI Key: FCFHJVBFPYKHQH-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one features a pyridazinone core substituted with a 4-fluorophenyl group and an ethyl-linked 1,2,4-oxadiazole moiety bearing a 3-ethoxyphenyl substituent. This structure combines a dihydropyridazinone scaffold—known for its pharmacological relevance in modulating ion channels and enzymes—with a 1,2,4-oxadiazole group, which enhances metabolic stability and binding affinity through aromatic interactions .

Properties

IUPAC Name

2-[2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-2-29-18-5-3-4-16(14-18)22-24-20(30-26-22)12-13-27-21(28)11-10-19(25-27)15-6-8-17(23)9-7-15/h3-11,14H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFHJVBFPYKHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate nitrile oxide. The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction. The final step often involves the formation of the dihydropyridazinone core through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Compound BG01165
  • Structure : 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
  • Key Differences : Replaces the 3-ethoxyphenyl group with a 4-chlorophenyl substituent.
  • Molecular Weight: 396.80 g/mol (vs. ~412.4 g/mol for the target compound), indicating a ~15.6 g/mol difference due to the ethoxy group’s oxygen and additional carbon atoms . Synthetic Yield: Similar compounds with para-substituted aryl groups (e.g., 4-chlorophenyl in ) show yields >70%, suggesting synthetic feasibility for BG01165 .
Compound M455-0446
  • Structure : 6-(4-Ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one
  • Key Differences: Features a 4-fluorophenyl group on the oxadiazole and a 4-ethylphenyl group on the pyridazinone.
  • Impact :
    • Lipophilicity : The 4-ethylphenyl group increases hydrophobicity (logP ~3.1) compared to the target’s 4-fluorophenyl group (logP ~2.8).
    • Steric Effects : The ethyl group may hinder binding in sterically sensitive targets .

Heterocyclic Core Modifications

Compounds from
  • Examples: Compounds 46–51 with benzimidazolone-pyridazinone hybrids.
  • Key Differences: Replace the pyridazinone core with benzimidazolone but retain the 1,2,4-oxadiazole-ethyl linkage.
  • Impact :
    • Biological Activity : These compounds act as dual TRPA1/TRPV1 antagonists, highlighting the importance of the oxadiazole-ethyl linker in targeting ion channels .
    • Yield and Purity : Bulky substituents (e.g., trifluoromethylbiphenyl in compound 47) reduce yields to 55%, whereas simpler groups (e.g., 4-chlorophenethyl in compound 46) achieve 72% yields .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound BG01165 M455-0446
Molecular Weight ~412.4 g/mol 396.80 g/mol 390.42 g/mol
logP (Predicted) ~3.2 ~2.9 ~3.1
Aqueous Solubility Moderate (ethoxy enhances) Low (chloro reduces) Low (ethylphenyl)
Metabolic Stability High (ethoxy resists oxidation) Moderate Moderate

Biological Activity

The compound 2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a dihydropyridazinone core with a 1,2,4-oxadiazole ring and an ethoxyphenyl substituent. Its chemical formula is C23H25N3O4C_{23}H_{25}N_3O_4, and it possesses multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridazine rings often exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific compound under discussion has been evaluated for its effects on various biological targets.

1. Antitumor Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, a related study demonstrated that compounds with oxadiazole moieties exhibited moderate cytotoxicity against colon carcinoma cell lines (HCT-116) . The activity was assessed using cell viability assays where various concentrations of the compounds were tested against established cancer cell lines.

CompoundConcentration (μg/mL)Cell Viability (%)
D674-02725018.17
Control (Vinblastine)5025.75

This data suggests that the target compound may also possess similar antitumor properties due to structural similarities with other effective oxadiazole derivatives.

2. Anti-inflammatory Activity

The compound's structural features suggest potential interactions with inflammatory pathways. Compounds that act as PPAR (Peroxisome Proliferator-Activated Receptors) agonists have been shown to exhibit anti-inflammatory effects. For example, a related compound demonstrated potent triple-acting PPARα, -γ, and -δ agonist profiles with EC50 values in the low micromolar range . Given the structural analogies, it is plausible that our target compound may exhibit similar agonistic activity.

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • PPAR Agonism : By activating PPARs, the compound may modulate lipid metabolism and inflammation.
  • Cell Cycle Interference : The presence of the oxadiazole moiety may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

  • Anticancer Properties : In a study evaluating various oxadiazole derivatives against colon cancer cells, several compounds showed significant cytotoxicity . The mechanisms involved included induction of apoptosis and inhibition of cell proliferation.
  • Inflammation Modulation : Another study assessed the anti-inflammatory effects of similar compounds in animal models, demonstrating reduced markers of inflammation upon administration .

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